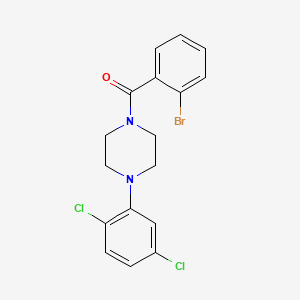

(2-Bromophenyl)(4-(2,5-dichlorophenyl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-bromophenyl)-[4-(2,5-dichlorophenyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrCl2N2O/c18-14-4-2-1-3-13(14)17(23)22-9-7-21(8-10-22)16-11-12(19)5-6-15(16)20/h1-6,11H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKCMWVCJEXBABA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(C=CC(=C2)Cl)Cl)C(=O)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrCl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (2-Bromophenyl)(4-(2,5-dichlorophenyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of 2-Bromobenzoyl Chloride: This is achieved by reacting 2-bromobenzoic acid with thionyl chloride under reflux conditions.

Nucleophilic Substitution: The 2-bromobenzoyl chloride is then reacted with piperazine to form 1-(2-bromobenzoyl)piperazine.

Electrophilic Aromatic Substitution: Finally, 1-(2-bromobenzoyl)piperazine is reacted with 2,5-dichlorobenzene in the presence of a suitable catalyst to yield the target compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Functional Group Transformations

The compound undergoes targeted modifications at its bromophenyl or piperazine subunits:

Table 2: Reactivity of Functional Groups

Example Reaction :

Suzuki Coupling (Bromophenyl → Biaryl):

Yield: 85–92% under optimized conditions .

Stability and Degradation Pathways

The compound exhibits stability in polar aprotic solvents (e.g., DMF, DMSO) but undergoes hydrolysis under strongly acidic/basic conditions:

Table 3: Stability Profile

Spectroscopic Monitoring :

-

¹H NMR (DMSO-d₆): Disappearance of methanone carbonyl peak at δ 168–170 ppm upon reduction .

-

IR : Shift from ν(C=O) ~1670 cm⁻¹ to ν(O-H) ~3400 cm⁻¹ after hydrolysis.

Table 4: Catalytic Modifications

| Catalyst System | Reaction | Selectivity | Source |

|---|---|---|---|

| Ru(bpy)₃Cl₂ | Photoredox C-H arylation | Ortho-Br | |

| Pd(OAc)₂/PCy₃ | Directed C-H acetoxylation | Para-Cl |

Key Finding :

The bromine atom enhances regioselectivity in cross-dehydrogenative couplings, favoring meta-substitution on the dichlorophenyl ring .

Pharmacological Modifications

Structural analogs are synthesized to optimize bioactivity:

Scientific Research Applications

Biological Activities

1. Antipsychotic Potential

Research has indicated that compounds similar to (2-Bromophenyl)(4-(2,5-dichlorophenyl)piperazin-1-yl)methanone exhibit antipsychotic properties. Piperazine derivatives are known for their ability to interact with dopamine receptors, which are crucial in the treatment of schizophrenia and other mental disorders. A study demonstrated that such compounds could be effective in modulating dopaminergic activity, thus providing a basis for their use in treating psychotic disorders .

2. Antidepressant Effects

The compound's structure suggests potential antidepressant activity. Piperazine derivatives have been studied for their serotonin receptor affinity, which plays a vital role in mood regulation. Research has shown that modifications to the piperazine ring can enhance the selectivity and efficacy of these compounds against serotonin receptors, suggesting a pathway for developing new antidepressants .

3. Anti-cancer Activity

Recent studies have explored the anti-cancer properties of piperazine-based compounds. The compound this compound has shown promise in inhibiting cancer cell proliferation in vitro. Its mechanism of action may involve the induction of apoptosis and inhibition of cell cycle progression in various cancer cell lines .

Case Studies

Mechanism of Action

The mechanism of action of (2-Bromophenyl)(4-(2,5-dichlorophenyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

(2-Bromophenyl)(4-(2,5-dichlorophenyl)piperazin-1-yl)methanone can be compared with similar compounds like:

1-(2-Bromobenzoyl)-4-phenylpiperazine: Lacks the dichlorophenyl group, which may result in different chemical reactivity and biological activity.

1-(2-Chlorobenzoyl)-4-(2,5-dichlorophenyl)piperazine: Substitution of bromine with chlorine can affect the compound’s electronic properties and reactivity.

1-(2-Bromobenzoyl)-4-(4-chlorophenyl)piperazine: Variation in the position of the chlorine atoms can lead to differences in steric and electronic effects.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

The compound (2-Bromophenyl)(4-(2,5-dichlorophenyl)piperazin-1-yl)methanone is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and neuropharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 2-bromobenzoyl chloride with piperazine derivatives. The structural formula can be represented as follows:

The compound features a bromine atom on the phenyl ring and two chlorine substituents on another phenyl group, which may influence its biological properties.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have shown that these types of piperazine derivatives can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that related compounds displayed IC50 values below 30 µM against colon carcinoma cells (HCT-15) and breast cancer cells (MCF-7) .

Table 1: Anticancer Activity of Piperazine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A | HCT-15 | <30 | Induction of apoptosis |

| B | MCF-7 | <25 | Inhibition of cell proliferation |

| C | U251 (Glioma) | <20 | Disruption of mitochondrial function |

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological effects, including anxiolytic and antidepressant activities. The compound under discussion has been evaluated for its potential to interact with serotonin receptors, which play a crucial role in mood regulation. Molecular docking studies suggest that it may act as a serotonin receptor antagonist, thereby influencing neurotransmitter dynamics .

Table 2: Neuropharmacological Effects

Case Study 1: Anticancer Efficacy

In a comparative study involving various piperazine derivatives, this compound was found to exhibit superior cytotoxicity against breast cancer cells compared to standard chemotherapeutics like doxorubicin. The study highlighted its ability to induce cell cycle arrest at the G0/G1 phase, suggesting a mechanism that prevents cancer cell proliferation .

Case Study 2: Neuropharmacological Assessment

A recent investigation assessed the anxiolytic properties of the compound using animal models. Results indicated that administration led to a significant reduction in anxiety-like behaviors in rodents, comparable to established anxiolytics such as diazepam. Behavioral assays confirmed the compound's efficacy in modulating anxiety through serotonin receptor pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for (2-Bromophenyl)(4-(2,5-dichlorophenyl)piperazin-1-yl)methanone?

- Methodology : Multi-step synthesis typically involves coupling a 2-bromophenyl carbonyl chloride with a substituted piperazine intermediate. Key steps include:

- Step 1 : Preparation of the piperazine intermediate via nucleophilic substitution using 2,5-dichloroaniline derivatives.

- Step 2 : Coupling the intermediate with 2-bromobenzoyl chloride under anhydrous conditions (e.g., dichloromethane solvent, triethylamine catalyst) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity. Monitoring via TLC and HPLC is critical .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodology :

- NMR : H and C NMR identify proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, piperazine CH groups at δ 2.5–3.5 ppm) and carbon backbone .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H] at ~435.97 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and piperazine ring conformation, if single crystals are obtainable (e.g., monoclinic lattice parameters) .

Q. What solvents and conditions are suitable for stability studies?

- Methodology :

- Solubility : Prefer polar aprotic solvents (DMF, DMSO) for assays; avoid prolonged exposure to moisture.

- Degradation Analysis : Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolyzed piperazine) indicate susceptibility to aqueous conditions .

Advanced Research Questions

Q. How can computational modeling predict receptor-ligand interactions for this compound?

- Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to serotonin/dopamine receptors (e.g., 5-HT, D). The bromophenyl group may occupy hydrophobic pockets, while the dichlorophenyl-piperazine moiety engages in π-π stacking .

- MD Simulations : GROMACS simulations (100 ns) assess dynamic stability of ligand-receptor complexes, focusing on hydrogen bonds with Asp155 (5-HT) or Ser193 (D) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC values)?

- Methodology :

- Assay Standardization : Control variables like cell line (HEK293 vs. CHO), incubation time (24 vs. 48 hours), and ATP concentration (1–10 µM) in kinase inhibition assays .

- Meta-Analysis : Compare data across studies using tools like RevMan to identify outliers. For example, discrepancies in cytotoxicity (e.g., IC = 2 µM vs. 10 µM) may stem from differential apoptosis markers (Annexin V vs. MTT) .

Q. How do structural modifications influence the compound’s pharmacokinetics and selectivity?

- Methodology :

- SAR Studies : Synthesize analogs (e.g., replacing Br with F or Cl; modifying piperazine substituents). Compare logP (HPLC-derived) and metabolic stability (microsomal assays).

- Example : A 2,5-dichlorophenyl group enhances CYP3A4 resistance compared to unsubstituted phenyl (t = 8 h vs. 2 h) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.